2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide - 692266-42-5

2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide

Catalog Number: EVT-3026746
CAS Number: 692266-42-5
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(3,4-Dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide belongs to the class of arylsulfonamide compounds. These compounds are known for their ability to inhibit human carbonic anhydrase (hCA) enzymes. Specifically, 2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide has shown inhibitory activity against hCA IX and hCA XII isoforms, which are overexpressed in many solid tumors, making it a potential candidate for developing anticancer agents. []

Molecular Structure Analysis
  • A sulfonamide group (SO2NH2): This group is crucial for interacting with the zinc ion present in the active site of hCA enzymes. []
  • An aromatic ring (benzene ring) attached to the sulfonamide: This aromatic ring often carries substituents that influence the compound's binding affinity and selectivity for different hCA isoforms. [] In this case, the benzene ring is substituted with a sulfamoyl group (SO2NH2).
  • A 3,4-dimethylphenoxy group: This group contributes to the overall shape and physicochemical properties of the molecule, influencing its interactions with the hCA binding site. []
Mechanism of Action

2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide is believed to act by inhibiting the enzymatic activity of hCA IX and hCA XII. [] Although the exact mechanism is not described in the available literature, it is likely similar to other arylsulfonamide hCA inhibitors. These inhibitors typically bind to the zinc ion in the enzyme's active site through their sulfonamide group, preventing the enzyme from catalyzing the reversible hydration of carbon dioxide. [] This inhibition can disrupt pH regulation in the tumor microenvironment, leading to antitumor effects. []

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

    Compound Description: This compound is a newly synthesized bio-functional hybrid, created through a one-step reaction of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen []. It has been fully characterized using various spectroscopic techniques, but its specific biological activities are not yet reported.

3-Chloro-N-(4-sulfamoylphenyl)propanamide

    Compound Description: This compound features a sulfamoylphenyl group linked to a 3-chloropropanamide moiety []. Its crystal structure is stabilized by intramolecular and intermolecular hydrogen bonds. Biological activity is not a focus of the study.

3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide

3-[2-(4-Chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide

    Compound Description: This compound is synthesized from 3-hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide []. No information regarding its biological activity is provided.

N-(3,4-Dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide

    Compound Description: This compound, a new N-carboxamide, is synthesized through the reaction of dibenzoylacetic acid-N-carboxyethylamide with 3,4-dichloroaniline []. Its structure and electronic properties have been extensively characterized. This compound further reacts with copper salts to form its corresponding Cu(II) complex.

Disubstituted Alkyl 4-(Substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylates

    Compound Description: This series of compounds incorporates 1,4-dihydropyridine, sulfanilamide, and quinazolinone moieties and exhibits antiulcer activity comparable to ranitidine []. Compounds with methoxy and nitro group substitutions demonstrate enhanced activity.

β-(3,4-Dihydroxyphenyl)-α-hydrox-N-[(R)-(3-phenyl-1-ethyloxyformyl)propyl]propanamide

    Compound Description: This compound is synthesized from a multi-step process involving reactions like ring-opening, Knoevenagel condensation, hydrolysis, and Clemmensen reduction, starting with 3,4-dihydroxybenzaldehyde [].

2-Bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1)

    Compound Description: This newly synthesized sulfonamide derivative acts as a potent and selective inhibitor of Carbonic Anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors, including breast cancer []. MMH-1 exhibits selective cytotoxicity towards MDA-MB-231 breast cancer cells, inhibiting proliferation and inducing apoptosis.

(4-Acetylamino-benzenesulfonylamino)-acetic acid (F3342-0450)

    Compound Description: Identified through a structure-based virtual screening of bioactive compounds, F3342-0450 emerged as a potential inhibitor of the Zika virus methyltransferase (MTase) []. It displays strong interactions with the active site of MTase, as demonstrated through computational studies including docking, molecular dynamics simulation, and binding affinity calculations.

3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide (F1736-0142)

    Compound Description: Identified through a virtual screening campaign targeting the Zika virus methyltransferase (MTase), F1736-0142 stands out as a potential inhibitor of this enzyme []. Further computational investigations, including docking studies and ADMET profiling, support its potential as a lead compound for developing antiviral agents against Zika virus infection.

N-[4-(Aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (F0451-2187)

    Compound Description: Identified as a potential inhibitor of the Zika virus methyltransferase (MTase) through a virtual screening effort, F0451-2187 demonstrates promising inhibitory activity against this enzyme []. This compound emerged as a potential lead candidate for developing antiviral drugs against Zika virus infection following in silico studies, including docking and ADMET profiling.

N-(4-Sulfamoylphenyl)naphthalene-2-carboxamide (12)

    Compound Description: This compound emerged as a potent inhibitor of the tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII through a screening campaign of arylsulfonamides []. It exhibits a favorable selectivity profile over the ubiquitous hCA I and hCA II isoforms, making it a promising candidate for further development as an anticancer agent.

N-(4-Sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide (15)

    Compound Description: This compound was identified as a potent inhibitor of the tumor-associated human carbonic anhydrase (hCA) isoforms hCA IX and hCA XII through a screening campaign targeting these enzymes []. Demonstrating a favorable selectivity profile over the widespread hCA I and hCA II isoforms, it holds promise as a potential anticancer agent, particularly for cancers expressing high levels of hCA IX and hCA XII.

α-(6-(l'-Carbamoylethylthio)- l-phenylpyrazolo(3,4-d)pyrimidin-4-ylthio)propanamide (5)

    Compound Description: This compound served as the lead compound in a study exploring structure-activity relationships for binding to adenosine A1 and A2a receptors []. Optimization of its C-4, C-6, and N-1 substituents led to the development of highly potent and selective antagonists for the adenosine A1 receptor subtype.

α-(4-Methylamino-l-phenylpyrazolo(3,4-d)pyrimidin-6-ylthio)hexanamide (29)

    Compound Description: This compound represents a highly potent and selective adenosine A1 receptor antagonist [], demonstrating potent binding affinity for the A1 receptor subtype with a Ki value of 0.745±0.045 nM. Its 332-fold selectivity for the A1 receptor over the A2a receptor highlights its potential as a valuable tool for studying A1 receptor function.

α-(1-Phenyl-4-propylthiopyrazolo(3,4-d)pyrimidin-6-ylthio)butanamide (27)

    Compound Description: This compound displays exceptional selectivity for the adenosine A1 receptor subtype, exhibiting four orders of magnitude selectivity over the A2a receptor (up to 16900-fold) []. It maintains good affinity for the A1 receptor (A1 K1 = 29.5±6.6 nM), making it one of the most selective A1 antagonists reported.

2-(4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio)-N-substituted acetamides (5-19)

    Compound Description: This series of compounds was designed and synthesized as potential dual inhibitors of EGFR and HER2, key targets in cancer therapy []. These compounds exhibited varying degrees of inhibitory activity against both enzymes.

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(pyridin-2-yl)ethyl]propanamide (1)

    Compound Description: This racemic compound was identified as a potent but non-selective inhibitor of diphtheria toxin-like ADP-ribosyltransferase 3 (ARTD3) []. Subsequent modifications led to the discovery of two selective ARTD3 inhibitors.

N-((6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(3,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide (STM-57)

    Compound Description: STM-57, a diarylquinoline compound, demonstrates potent cytotoxic activity against human tumor cells, particularly in the human nasopharyngeal carcinoma cell line, CNE-2 []. Its mechanism of action involves the induction of caspase-independent cell death, primarily through autophagy.

2-((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(4-nitrophenyl)propanamide (17)

    Compound Description: This compound displays remarkable fungicidal activity against Rhizoctonia solani, a fungal pathogen causing rice sheath blight []. Its effectiveness is comparable to the commercial fungicide tebuconazole, indicating its potential as a novel fungicide.

2-((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(pyridin-2-yl)propanamide (22)

    Compound Description: This compound exhibits potent fungicidal activity against Rhizoctonia solani, a fungal pathogen responsible for rice sheath blight []. It demonstrates a level of activity comparable to the commercial fungicide tebuconazole, suggesting its potential as a new fungicidal agent.

2-((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)-oxy)-N-(3,4-dichlorophenyl)propanamide (20)

    Compound Description: This compound demonstrates exceptional fungicidal activity against Rhizoctonia solani, the fungal pathogen responsible for rice sheath blight []. Its efficacy surpasses that of the commercial fungicide tebuconazole, highlighting its potential as a novel and potent fungicide.

N-(6-Chloro-4-oxo-3,4-dihydropteridin-2-yl)-2,2-dimethylpropanamide

    Compound Description: This compound, derived from 2-pivaloyl-6-chloropterin, exhibits a planar pterin moiety and forms infinite chains through intermolecular hydrogen bonding [].

Properties

CAS Number

692266-42-5

Product Name

2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide

Molecular Formula

C17H20N2O4S

Molecular Weight

348.42

InChI

InChI=1S/C17H20N2O4S/c1-11-4-7-15(10-12(11)2)23-13(3)17(20)19-14-5-8-16(9-6-14)24(18,21)22/h4-10,13H,1-3H3,(H,19,20)(H2,18,21,22)

InChI Key

ZUYSKVFVMBGTHZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.